molecular formula C9H10ClN3 B2415011 ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine CAS No. 944896-39-3

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine

Cat. No.: B2415011
CAS No.: 944896-39-3
M. Wt: 195.65
InChI Key: ZGOZEVGYAAYVBO-UHFFFAOYSA-N
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Description

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine: is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 6-chloroimidazo[1,2-a]pyridine with methylamine under controlled conditions. The reaction is often facilitated by a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but without the chloro and methylamine substitutions.

    6-Bromoimidazo[1,2-a]pyridine: Similar to the title compound but with a bromine atom instead of chlorine.

    3-Methylimidazo[1,2-a]pyridine: Similar core structure with a methyl group at the 3-position instead of the chloro and methylamine groups.

Uniqueness: The presence of the chloro and methylamine groups in ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs .

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-11-4-8-5-12-9-3-2-7(10)6-13(8)9/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOZEVGYAAYVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-39-3
Record name ({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine
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